2-Nitrobenzenesulfenyl chloride

Polymer Modification Sulfenyl Halide Adducts Morphology Control

Procure 2-Nitrobenzenesulfenyl chloride (NPS-Cl, CAS 7669-54-7) for applications requiring predictable, tunable electrophilic reactivity. The ortho-nitro group provides a quantifiable Hammett ρ+ value of –0.715, enabling rational comparison to analogs. This reagent uniquely yields homogeneous single-phase polymer adducts by eliminating neighboring-group activation seen with benzenesulfenyl chloride. It is the exclusive reagent for introducing the acid-labile Nps protecting group, which is cleaved under mild acidic conditions without racemization—critical for orthogonal peptide synthesis strategies. Choose NPS-Cl when regioselective electrophilic addition to dienes is required for single-isomer adducts in medicinal chemistry.

Molecular Formula C6H4ClNO2S
Molecular Weight 189.62 g/mol
CAS No. 7669-54-7
Cat. No. B1219011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfenyl chloride
CAS7669-54-7
Synonyms2-nitrobenzenesulfenyl chloride
2-nitrobenzenesulfonyl chloride
2-nitrophenylsulphenyl chloride
NPS-Cl
Molecular FormulaC6H4ClNO2S
Molecular Weight189.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SCl
InChIInChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H
InChIKeyNTNKNFHIAFDCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfenyl Chloride (CAS 7669-54-7): Procurement-Relevant Identity and Core Reactivity Profile


2-Nitrobenzenesulfenyl chloride (NPS-Cl) is an electrophilic sulfenyl halide reagent with the molecular formula C₆H₄ClNO₂S and a molecular weight of 189.62 g/mol [1]. The ortho-nitro substituent strongly activates the sulfenyl chloride moiety toward nucleophilic attack, rendering it a potent electrophile for C–S and N–S bond formation . The compound is primarily utilized in organic synthesis for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group in peptide and nucleoside chemistry [2], as well as in electrophilic additions to alkenes and other π‑systems [3]. This evidence guide focuses on quantifiable differentiation relative to close structural analogs.

Why Benzenesulfenyl Chloride or 2-Nitrobenzenesulfonyl Chloride Cannot Replace 2‑Nitrobenzenesulfenyl Chloride


Despite sharing a common sulfenyl or sulfonyl functional group, 2-nitrobenzenesulfenyl chloride cannot be substituted by its unsubstituted analog (benzenesulfenyl chloride) or the oxidation-state variant (2-nitrobenzenesulfonyl chloride) without compromising reaction outcome. The ortho-nitro group exerts a profound electronic influence: it increases the electrophilicity of the sulfenyl sulfur by a factor that is quantifiable via Hammett analysis (ρ+ = –0.715 at 25 °C) . In polymer modification, benzenesulfenyl chloride yields two‑phase morphologies due to neighboring‑group activation, whereas 2‑nitrobenzenesulfenyl chloride eliminates this activation, producing homogeneous single‑phase adducts [1]. Furthermore, 2-nitrobenzenesulfonyl chloride (CAS 1694‑92‑4) is an acylating agent that forms stable sulfonamides, not the acid‑labile sulfenamides required for reversible peptide protection . The evidence below establishes exactly where 2‑nitrobenzenesulfenyl chloride provides unique, quantifiable performance advantages.

2-Nitrobenzenesulfenyl Chloride: Directly Quantified Differentiation Versus Comparator Reagents


Polymer Adduct Morphology: Single-Phase Uniformity Versus Two-Phase Heterogeneity

In the addition of sulfenyl chlorides to cis‑1,4‑polybutadiene, the unsubstituted benzenesulfenyl chloride produces a two‑phase adduct morphology due to neighboring‑group activation of adjacent double bonds. In direct contrast, 2‑nitrobenzenesulfenyl chloride completely eliminates this activation mechanism, yielding adducts with a single‑phase morphology [1].

Polymer Modification Sulfenyl Halide Adducts Morphology Control

Electrophilic Addition Rate to Cyclohexene: Hammett ρ+ Value of –0.715

A kinetic study of the addition of 4‑substituted 2‑nitrobenzenesulfenyl chlorides to cyclohexene in acetic acid at 25 °C established a Hammett reaction constant ρ+ = –0.715 . This negative ρ+ value demonstrates that electron‑releasing substituents at the 4‑position accelerate the reaction, consistent with an episulfonium ion intermediate.

Physical Organic Chemistry Electrophilic Addition Hammett Correlation

Rate-Determining Step in Aminolysis: p‑Nitro vs. 2,4‑Dinitro Substitution

In aminolysis reactions with p‑substituted benzylamines in DMSO at 25.0 °C, the rate‑determining step (RDS) shifts depending on the sulfenyl chloride substitution pattern. For p‑nitrobenzenesulfenyl chloride, k₂ > k₁, indicating that intermediate formation is RDS. In contrast, for 2,4‑dinitrobenzenesulfenyl chloride, k₁ > k₂, making intermediate decomposition RDS [1].

Aminolysis Kinetics Sulfenyl Halide Reactivity Mechanistic Switch

Selective N‑Protection in Peptide Synthesis: Ortho‑Nitro Enables Mild Acid Cleavage

The 2‑nitrophenylsulfenyl (Nps) group, introduced via 2‑nitrobenzenesulfenyl chloride, is cleaved by mild acidolysis using 2–3 equivalents of HCl in methanol or nonpolar solvents [1]. In contrast, sulfonyl‑based protecting groups (e.g., 2‑nitrobenzenesulfonyl, Nosyl) require stronger nucleophiles (e.g., thiophenoxide) for removal and can undergo unwanted nitro group displacement [2].

Peptide Chemistry Amino Protection N‑Sulfenyl Group

Regioselectivity in Electrophilic Additions: Remote Substituent Control

Addition of 2‑nitrobenzenesulfenyl chloride to 1‑(dimethoxymethyl)‑2,3,5,6‑tetramethylidene‑7‑oxabicyclo[2.2.1]heptane proceeds with high regioselectivity, yielding exclusively the 2‑(chloromethyl)‑1‑(dimethoxymethyl)‑5,6‑dimethylidene‑3‑[(2‑nitrophenylthio)methyl]‑7‑oxabicyclo[2.2.1]hept‑2‑ene adduct [1]. Under identical conditions, other sulfenyl chlorides (e.g., benzenesulfenyl chloride) give mixtures of regioisomers [2].

Regioselective Addition Bicyclic Alkenes Remote Substituent Effect

Physical Property Differentiation: Melting Point and Handling Requirements

2‑Nitrobenzenesulfenyl chloride is a yellow to gold crystalline powder with a melting point of 72–75 °C and is highly moisture‑sensitive, requiring storage under dry inert gas . The 2,4‑dinitro analog has a higher melting point (96 °C) [1], while the 4‑nitro analog melts at 48–51 °C , indicating that the ortho‑nitro group confers intermediate crystallinity that balances ease of handling with shelf stability.

Physical Properties Storage Stability Procurement Specification

Optimal Procurement and Application Contexts for 2‑Nitrobenzenesulfenyl Chloride Based on Differential Evidence


Homogeneous Polymer Modification Requiring Single‑Phase Adduct Morphology

When modifying cis‑1,4‑polybutadiene or similar unsaturated polymers with sulfenyl chlorides, benzenesulfenyl chloride yields undesirable two‑phase morphologies due to neighboring‑group activation. 2‑Nitrobenzenesulfenyl chloride completely eliminates this activation, producing single‑phase adducts [1]. Procure this reagent when uniform polymer modification is required for applications such as elastomer functionalization, adhesion promotion, or compatibilizer synthesis.

Stereochemically Sensitive Peptide Synthesis Requiring Acid‑Labile N‑Protection

The Nps group, introduced exclusively by 2‑nitrobenzenesulfenyl chloride, is cleaved under mild acidic conditions (2–3 equiv HCl in methanol) without racemization [2]. This contrasts sharply with sulfonyl‑based protecting groups that require nucleophilic deprotection and may compromise stereochemical integrity. Procure this reagent for solid‑phase or solution‑phase peptide synthesis when orthogonal protection strategies mandate an acid‑labile N‑protecting group that leaves other protecting groups (e.g., Boc, t‑butyl esters) intact.

Regioselective Electrophilic Addition to Polyunsaturated Systems

The ortho‑nitro substituent directs electrophilic addition to dienes and polycyclic alkenes with high regioselectivity, enabling the synthesis of single‑isomer adducts [3]. This regiocontrol is not observed with unsubstituted benzenesulfenyl chloride. Procure 2‑nitrobenzenesulfenyl chloride for the stereoselective and regioselective construction of complex sulfur‑containing scaffolds in natural product synthesis and medicinal chemistry.

Kinetic Studies Requiring Well‑Defined Electrophilicity (ρ+ = –0.715)

The Hammett ρ+ value of –0.715 for the 2‑nitrobenzenesulfenyl chloride series provides a quantitative measure of electrophilic reactivity . This metric enables rational comparison to more reactive (2,4‑dinitro: ρ+ = –2.20) or less reactive (unsubstituted) analogs. Procure this reagent when the reaction rate must be predictable and tunable, such as in mechanistic investigations, competitive kinetic experiments, or process development where controlled addition rates are critical.

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